Product packaging for 2-(3-Chlorophenoxy)-benzylamine(Cat. No.:CAS No. 186700-05-0)

2-(3-Chlorophenoxy)-benzylamine

Cat. No.: B599605
CAS No.: 186700-05-0
M. Wt: 233.695
InChI Key: NFGQBPIHFSNZTB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-benzylamine (CAS 186700-05-0) is an aryl benzylamine-based compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol . This chemical serves as a key intermediate and scaffold in medicinal chemistry, particularly in the structure-based design of novel therapeutic agents. This compound is of significant research value in the field of oncology, specifically for prostate cancer research. It belongs to a class of substituted aryl benzylamines that function as potent and selective inhibitors of the 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) enzyme . This enzyme is critically involved in gonadal and non-gonadal testosterone biosynthesis and is expressed at high levels in cancerous prostate tissues . Inhibiting 17β-HSD3 presents a promising therapeutic strategy for reducing tumor growth in prostate cancer, making this compound a valuable tool for developing and optimizing new inhibitors within this novel series . Researchers can utilize this compound to explore its mechanism of action, which involves binding to the active site of the 17β-HSD3 enzyme, a membrane-bound protein, and potently inhibiting its activity with IC₅₀ values reaching the low nanomolar range for optimized analogues . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNO B599605 2-(3-Chlorophenoxy)-benzylamine CAS No. 186700-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGQBPIHFSNZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Chlorophenoxy Benzylamine and Analogous Structures

Established Synthetic Routes for the Phenoxybenzylamine Core Structure

The traditional and most widely employed methods for constructing the phenoxybenzylamine scaffold involve a series of well-established reactions. These routes offer reliability and are often the first choice for the synthesis of these target molecules.

Reductive Amination Strategies and Their Variants

Reductive amination is a cornerstone in amine synthesis and a powerful tool for the preparation of phenoxybenzylamines. masterorganicchemistry.comnih.gov This method typically involves the reaction of a phenoxy-substituted benzaldehyde (B42025) with an amine source, followed by reduction of the intermediate imine to the desired amine. masterorganicchemistry.comyoutube.com

The initial step is the formation of an imine or iminium ion from the reaction of the aldehyde with ammonia (B1221849), a primary amine, or a secondary amine. youtube.com This is a reversible reaction often catalyzed by a small amount of acid. youtube.com The subsequent reduction of the C=N double bond is the key step and can be achieved using a variety of reducing agents. masterorganicchemistry.comyoutube.com

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile and common reducing agent. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful as it is less reactive towards carbonyl groups than imines, allowing for a one-pot reaction where the aldehyde, amine, and reducing agent are mixed together. masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another mild and selective reducing agent that is often preferred due to its less toxic nature compared to cyanide-containing reagents. masterorganicchemistry.com

A significant advantage of reductive amination is its versatility, allowing for the introduction of a wide range of substituents on the amine nitrogen by simply varying the amine component used in the initial reaction. masterorganicchemistry.com However, a potential drawback is the possibility of over-alkylation, leading to the formation of tertiary amines as byproducts, although this can often be controlled by careful selection of reaction conditions. masterorganicchemistry.com

Etherification and Amine Formation Linkages in Aryloxyalkylamine Synthesis

The synthesis of the aryloxyalkylamine backbone, central to 2-(3-chlorophenoxy)-benzylamine, often involves a two-step approach: the formation of an ether linkage followed by the introduction of the amine group. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming the diaryl ether bond. kaust.edu.sa This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. kaust.edu.sa

Following the ether formation, the amine functionality can be introduced through various methods. One common strategy is the conversion of a functional group on the benzyl (B1604629) ring, such as a nitrile or a nitro group, into an amine. For example, a cyanobenzyl ether can be reduced to the corresponding benzylamine (B48309) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alternatively, the amine can be introduced via nucleophilic substitution. For instance, a halomethyl-substituted phenoxybenzene can react with ammonia or a primary amine to yield the desired benzylamine.

Multicomponent Reaction Approaches for Constructing the Benzylamine Framework

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like benzylamines in a single step from three or more starting materials. frontiersin.org This strategy avoids the need for isolation of intermediates, saving time and resources. frontiersin.org

Several MCRs can be adapted for the synthesis of benzylamine derivatives. The Strecker reaction , one of the oldest known MCRs, involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to an α-amino acid or reduced to a 1,2-diaminoethane derivative. mdpi.com While not directly yielding a benzylamine, modifications of this reaction can be envisioned.

The Mannich reaction is another powerful MCR that combines an aldehyde, a primary or secondary amine, and a carbon acid to form a β-amino carbonyl compound, known as a Mannich base. mdpi.comnih.gov By choosing appropriate starting materials, this reaction can be tailored to produce precursors to substituted benzylamines.

More recently, the development of novel MCRs has expanded the toolbox for benzylamine synthesis. For example, a zinc-mediated carbonyl alkylative amination reaction has been reported for the synthesis of α-branched amines. acs.org This transformation involves the addition of alkyl radicals, generated from alkyl halides, to iminium ions formed in situ. acs.org

Advanced and Emerging Synthetic Techniques Applicable to this compound

In addition to established methods, modern synthetic chemistry offers innovative techniques that can be applied to the synthesis of this compound, often providing advantages in terms of efficiency, scalability, and sustainability.

Organometallic Catalysis in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Organometallic catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-N and C-O bonds crucial for the synthesis of phenoxybenzylamines. kaust.edu.sa Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used to facilitate these transformations with high efficiency and selectivity. kaust.edu.sarsc.org

For the formation of the C-O ether linkage, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for etherification by using an alcohol instead of an amine. This method offers a milder and more general alternative to the classical Ullmann condensation.

Similarly, the Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. rsc.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. This approach is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules.

Recent research has also focused on the use of more earth-abundant and less expensive metals like copper and iron as catalysts for these cross-coupling reactions. kaust.edu.sanih.gov

Continuous-Flow Synthesis Methodologies for Scalable Production

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing. mdpi.comspringernature.comresearchgate.net These benefits include enhanced heat and mass transfer, improved safety, and the potential for automation and seamless integration of multiple reaction steps. mdpi.comnih.gov

The synthesis of this compound and its analogs is well-suited for translation to a continuous-flow process. For instance, the individual steps of etherification and reductive amination could be performed in sequential flow reactors, eliminating the need for intermediate isolation and purification. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to higher yields and purities. researchgate.net

Furthermore, photochemical and electrochemical reactions, which can be difficult to scale up in batch, are often more readily implemented in flow systems. researchgate.net This opens up possibilities for novel synthetic routes to the target molecule. The scalability of flow synthesis makes it an attractive option for the large-scale production of phenoxybenzylamines for industrial applications. springernature.com

Microwave-Assisted and Photochemical Synthesis Protocols

The synthesis of diaryl ethers, the core structure of this compound, has been significantly advanced by the adoption of microwave (MW) irradiation and photochemical methods. These techniques offer substantial benefits, primarily by accelerating reaction rates and often improving chemical yields compared to conventional heating methods. nih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Ullmann condensation, a classical method for forming diaryl ether linkages. nih.govwikipedia.org Traditional Ullmann reactions are notorious for requiring harsh conditions, such as high temperatures (often exceeding 210 °C), long reaction times, and the use of high-boiling polar solvents. nih.govwikipedia.org Microwave irradiation provides a rapid and efficient alternative for heating, leading to dramatically reduced reaction times—often from hours to mere minutes. acs.orgnih.gov

For the synthesis of structures analogous to this compound, a microwave-assisted Ullmann or a nucleophilic aromatic substitution (SNAr) approach can be employed. In a typical SNAr protocol, an activated aryl halide can be coupled with a phenol under basic conditions. acs.org Research has demonstrated that microwave irradiation can facilitate the catalyst-free synthesis of diaryl ethers by coupling phenols with electron-deficient aryl halides in high to excellent yields within 5-10 minutes. acs.orgnih.gov This method is particularly advantageous as it can tolerate a wide variety of substituents, including electron-withdrawing groups on the phenol, which are often problematic under conventional conditions. acs.org The workup procedure is often simplified to a simple filtration, yielding products with high purity. acs.org

The key advantages of microwave-assisted protocols include:

Rapid Reaction Rates: Significant reduction in reaction time from hours to minutes. nih.govacs.orgnih.gov

Improved Yields: Often leads to higher product yields compared to conventional heating. nih.gov

Cleaner Reactions: Minimizes the formation of byproducts. acs.orgnih.gov

Energy Efficiency: Localized and efficient heating of the reaction mixture. youtube.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Diaryl Ether Synthesis

ParameterConventional Heating (Ullmann/SNAr)Microwave-Assisted Synthesis
Reaction Time Several hours to days nih.govwikipedia.org5-15 minutes acs.orgnih.govmdpi.com
Temperature High (e.g., >210 °C) wikipedia.orgOften comparable or lower, but reached rapidly
Catalyst Stoichiometric copper or palladium/copper catalysts nih.govwikipedia.orgCan be catalyst-free for activated substrates acs.orgnih.gov
Yields Often low to moderate nih.govHigh to excellent acs.orgnih.gov
Byproducts More prevalentMinimized acs.orgnih.gov

Photochemical Synthesis:

While less commonly reported for the direct synthesis of simple diaryl ethers like the backbone of this compound, photochemical methods represent a growing field in organic synthesis. Visible-light photocatalysis, for instance, has been developed for creating diaryl ethers from arylboronic acids and diaryliodonium salts. These reactions proceed under mild conditions using a photosensitizer like eosin (B541160) Y, offering a metal-free alternative to traditional cross-coupling reactions. researchgate.net This approach aligns with green chemistry principles by avoiding heavy metal catalysts and often utilizing ambient temperature and pressure.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and economically viable manufacturing processes. youtube.comyoutube.com These principles aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. youtube.com

The traditional Ullmann condensation, while foundational, suffers from several drawbacks from a green chemistry perspective, including the use of stoichiometric copper, harsh reaction conditions, and difficult-to-remove metal residues. wikipedia.orgresearchgate.net Modern modifications seek to address these issues.

Key Green Chemistry Strategies:

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of copper or palladium, especially when combined with ligands, is a significant improvement over the stoichiometric copper used in classic Ullmann reactions. youtube.comresearchgate.net The development of highly active and recyclable heterogeneous catalysts, such as copper nanoparticles (Cu-NPs) or copper supported on materials like mesoporous silica (B1680970) or polymers, is a key area of research. researchgate.netmdpi.comresearchgate.net These catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing waste and cost. researchgate.netresearchgate.net

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. youtube.comyoutube.com Catalytic cross-coupling reactions generally have better atom economy than routes involving protecting groups or multi-step classical transformations.

Use of Safer Solvents: Traditional syntheses often employ high-boiling, toxic solvents like DMF or nitrobenzene. wikipedia.org Green approaches focus on using safer, more environmentally friendly solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions, often facilitated by microwave irradiation. researchgate.netresearchgate.net

Energy Efficiency: As discussed previously, microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times and enabling reactions at lower bulk temperatures. youtube.comresearchgate.net

Use of Renewable Feedstocks: While the direct precursors to this compound are typically derived from fossil fuels, a broader green chemistry approach encourages the use of renewable starting materials whenever possible. youtube.com

Table 2: Application of Green Chemistry Principles to Diaryl Ether Synthesis

Green Chemistry PrincipleTraditional Method (e.g., Ullmann)Sustainable Alternative
1. Prevent Waste Often generates significant metal and solvent waste.Use of recyclable catalysts, solvent-free conditions. researchgate.net
2. Maximize Atom Economy Stoichiometric reagents lead to lower atom economy.Catalytic reactions maximize atom incorporation. youtube.comyoutube.com
3. Less Hazardous Synthesis Use of toxic solvents (DMF, nitrobenzene). wikipedia.orgUse of water, ethanol, or PEG as solvents. researchgate.net
6. Increase Energy Efficiency Requires prolonged heating at high temperatures. wikipedia.orgMicrowave-assisted synthesis reduces time and energy. youtube.com
9. Use Catalysts Uses stoichiometric amounts of copper. wikipedia.orgEmploys catalytic amounts of Cu or Pd, often recyclable. youtube.comresearchgate.net

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

For many pharmaceutical applications, controlling the three-dimensional structure of a molecule is critical, as different enantiomers or diastereomers can have vastly different biological activities. While this compound itself is achiral, derivatives containing additional stereocenters would require stereoselective synthesis. Furthermore, the diaryl ether core can exhibit axial chirality if rotation around the C-O bond is restricted by bulky substituents, creating stable atropisomers. researchgate.netnih.gov

The development of catalytic enantioselective methods for synthesizing chiral amines and axially chiral diaryl ethers has been a major focus in modern organic chemistry. researchgate.netnih.gov These methods provide access to enantiomerically pure compounds, which is a significant challenge.

Enantioselective Synthesis of Chiral Amines:

The asymmetric reduction of unsaturated precursors is a cornerstone for producing chiral amines. nih.gov For a derivative of this compound with a chiral center on the benzylic carbon, asymmetric hydrogenation of a corresponding imine or enamine would be a highly effective strategy. This is typically achieved using transition metal catalysts (e.g., Rhodium, Iridium, Ruthenium) complexed with chiral ligands. nih.gov

Enantioselective Synthesis of Axially Chiral Diaryl Ethers:

The synthesis of diaryl ether atropisomers is challenging due to the flexibility of the C-O bond. nih.gov However, recent breakthroughs have provided powerful catalytic methods:

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed desymmetrization of prochiral starting materials has been reported for the synthesis of axially chiral diaryl ethers with excellent enantioselectivity under mild conditions. researchgate.net

Chiral Phosphoric Acid (CPA) Catalysis: CPA catalysts have been successfully used in asymmetric desymmetrization reactions to construct axially chiral diaryl ethers. nih.govacs.org For example, an organocatalyzed asymmetric Povarov reaction followed by aromatization can yield a diverse range of quinoline-based diaryl ether atropisomers in good yields and high enantioselectivities. nih.gov

These advanced catalytic systems offer precise control over stereochemistry, which is indispensable for the synthesis of complex, single-enantiomer drug candidates.

Table 3: Selected Methods for Enantioselective Synthesis of Chiral Diaryl Ether Analogues

MethodCatalyst/ReagentKey FeatureEnantioselectivity (ee)
NHC-Catalyzed Desymmetrization N-Heterocyclic Carbene (NHC)Organocatalyzed, mild conditions, broad scope. researchgate.netUp to 95% ee researchgate.net
CPA-Catalyzed Desymmetrization Chiral Phosphoric Acid (CPA)Organocatalyzed, synthesis of novel atropisomers. nih.govHigh enantioselectivities reported nih.gov
Asymmetric Povarov Reaction Chiral Phosphoric Acid (CPA)Access to quinoline-based diaryl ether atropisomers. nih.govGood yields and high enantioselectivities nih.gov

Reaction Mechanisms and Chemical Transformations of 2 3 Chlorophenoxy Benzylamine

Fundamental Reactivity of the Benzylamine (B48309) Moiety

The benzylamine portion of the molecule is a primary site for various chemical reactions, largely dictated by the nucleophilic nature of the amine nitrogen and the reactivity of the adjacent benzylic position.

The primary amine group of 2-(3-Chlorophenoxy)-benzylamine can act as a nucleophile in amination reactions. These reactions involve the formation of new carbon-nitrogen bonds. For instance, it can undergo nucleophilic substitution with alkyl halides to yield secondary and tertiary amines. acs.org The reactivity of benzylamines in such reactions is well-established, often proceeding under basic conditions to deprotonate the amine and enhance its nucleophilicity.

Recent advances in catalysis have provided more sophisticated methods for the functionalization of benzylamines. For example, rhodium-catalyzed C-H alkylation of benzylamine derivatives with alkenes has been reported, utilizing a directing group to achieve ortho-alkylation. nih.govrsc.orgrsc.orgnih.gov This method offers an environmentally friendly alternative to traditional alkylation with alkyl halides, as it maximizes atom economy. acs.org The reaction scope is broad, tolerating various substituents on both the benzylamine and the alkene. nih.govrsc.org Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest the involvement of a Rh-carbene intermediate in some cases. acs.orgnih.govrsc.org The choice of acid additive can influence the selectivity between linear and branched alkylation products. acs.orgnih.gov

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for the nucleophilic amination of benzylic C-H bonds. researchgate.net This method can transform primary benzylic C-H bonds into carbocations through a sequence of hydrogen atom transfer and oxidative radical-polar crossover, which are then trapped by nitrogen-centered nucleophiles. researchgate.net

The nitrogen atom of the benzylamine can readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. doubtnut.comsemanticscholar.org For instance, the reaction of benzylamine with acetyl chloride produces N-benzylacetamide. doubtnut.com This transformation is a standard method for protecting the amine group or for synthesizing amide-containing target molecules. Oxidative conditions can sometimes lead to unexpected products; for example, treating benzylamines with esters in the presence of TBAI/TBHP can yield bis-acyl ketals instead of the expected amides. acs.org

Sulfonylation: The amine group can be sulfonylated using sulfonyl chlorides in the presence of a base to afford sulfonamides. Palladium(II)-catalyzed direct sulfonylation of benzylamines with sodium sulfinates has been developed, offering a regioselective method for introducing a sulfonyl group. acs.orgfigshare.com This reaction often employs a removable bidentate directing group to guide the sulfonylation to the ortho position of the benzylamine. acs.orgfigshare.com Mechanistic studies suggest the involvement of radical species in this transformation. acs.org Copper-catalyzed sulfonylation of benzylamines with sulfinate salts has also been reported, utilizing a transient directing group. nih.gov

Reactions Involving the Phenoxy-Ether Linkage

The diaryl ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions. Cleavage of the ether bond typically requires strong acids like HBr or HI. pearson.com In the case of alkyl aryl ethers, the cleavage occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. pearson.comksu.edu.sa For diaryl ethers, such as the one present in the title compound, cleavage is more challenging. The Ullmann condensation, typically used to form diaryl ethers, involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and proceeds under conditions that are not readily reversible. wikipedia.org

Anaerobic microbial degradation offers an alternative pathway for ether cleavage. For example, certain bacteria can ferment phenoxyethanol (B1677644) to phenol and acetate, demonstrating enzymatic cleavage of the ether linkage. d-nb.infonih.gov

Transformations of the Chlorophenyl Substituent and Aromatic Ring Chemistry

The chlorophenyl group and the two aromatic rings of this compound can undergo various transformations. The chlorine substituent can be a site for nucleophilic aromatic substitution or can be removed through reductive dechlorination. The aromatic rings themselves are susceptible to electrophilic substitution reactions.

The chlorine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. The reactivity of the chlorophenyl group is also relevant in the context of its potential environmental transformations. usgs.govresearchgate.net

The aromatic rings can undergo electrophilic substitution reactions such as nitration or halogenation. The position of substitution is directed by the existing substituents. For instance, the phenoxy group is an activating, ortho-, para-directing group, while the chloro substituent is a deactivating, ortho-, para-directing group.

Cyclization and Rearrangement Pathways Involving the Compound Scaffold

The structure of this compound is a precursor for the synthesis of various heterocyclic systems through cyclization reactions. For example, reductive cyclization of related 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using iron in acetic acid can lead to the formation of 2H-1,4-benzoxazin-3-(4H)-ones. researchgate.net The strategic placement of functional groups can facilitate intramolecular reactions to form new rings.

Rearrangement reactions, such as the Neber rearrangement, can transform ketoxime tosylates into α-amino ketones, a pathway that could be conceptually applied to derivatives of the benzylamine moiety. ambeed.com

Role as a Synthetic Intermediate in Complex Molecular Architectures

Due to its multiple reactive sites, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. nih.govacs.orgrsc.orgunimi.itmdpi.com The ability to selectively modify the amine, the ether linkage, or the aromatic rings allows for the construction of diverse molecular scaffolds.

For example, the benzylamine moiety is a key structural feature in many biologically active compounds. ontosight.ai The phenoxy group is often used in pharmaceutical design as a hydrogen-bond acceptor. wikipedia.org The chlorophenyl group can be a crucial pharmacophore for biological activity or a handle for further synthetic modifications. nih.gov

Derivatives of this compound have been incorporated into a variety of complex structures, including substituted quinolinones and pyrazole (B372694) oximes. acs.orgmdpi.com The synthesis of these complex molecules often involves multi-step sequences where the reactivity of the different parts of the this compound scaffold is strategically exploited.

Derivatization Chemistry of 2 3 Chlorophenoxy Benzylamine

Strategies for Chemical Functionalization and Analog Synthesis

The synthesis of analogs from the 2-(3-Chlorophenoxy)-benzylamine core is a primary method for exploring its chemical space. Functionalization strategies target the amine nitrogen, the phenyl rings, and the methylene (B1212753) bridge to generate libraries of related compounds for structure-activity relationship (SAR) studies.

The primary amine group is a key reactive site, serving as a hydrogen bond donor and a nucleophile. Its modification is a common strategy to investigate the role of this functional group in molecular interactions. nih.gov

Common modifications include:

N-Alkylation: The introduction of alkyl groups, such as methyl groups, to the nitrogen atom can probe the importance of the N-H protons as hydrogen-bond donors in biological systems. nih.govmdpi.com For instance, N-methylation can be achieved directly using reagents like paraformaldehyde followed by reduction. mdpi.com

N-Acylation: The reaction of the amine with acylating agents, like acetyl chloride, forms amides. wikipedia.org This conversion changes the nitrogen's electronic properties and removes its basicity, which can significantly alter biological activity and receptor binding. For example, the introduction of an N-acetyl group onto the benzylamine (B48309) linker of a related compound resulted in an inactive derivative, possibly due to conformational changes. mdpi.com

Table 1: Functionalization at the Amine Nitrogen

Modification TypeReagent ExamplePurposeCitation
N-MethylationParaformaldehyde / NaBH₄/TFADetermine the role of the amine NH as a hydrogen-bond donor. nih.govmdpi.com
N-AcetylationAcetic Anhydride / Acetyl ChlorideEliminate hydrogen-bond donating capacity; alter electronic profile and conformation. mdpi.comwikipedia.org

The two phenyl rings present broad opportunities for substitution to fine-tune properties such as lipophilicity, electronic distribution, and metabolic stability.

Strategies for ring substitution include:

Electrophilic Aromatic Substitution: Introducing substituents like nitro or halogen groups, which can then be further modified.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to form carbon-carbon or carbon-nitrogen bonds, attaching a wide variety of functional groups.

Positional Migration of Substituents: In related complex structures, migrating existing functional groups, such as an N-acetamide group, around one of the aromatic rings has been used to establish a more comprehensive structure-activity relationship. nih.gov

Advanced C-H Functionalization: Modern catalytic methods, such as Rh(I)-catalyzed processes, allow for the direct functionalization of C-H bonds on the aromatic rings, offering an efficient route to novel analogs. rsc.org

These modifications can tailor the molecule for specific properties. For example, adding electron-withdrawing groups can increase the acidity of the N-H proton, while adding bulky groups can probe steric limitations in a binding pocket.

Table 2: Phenyl Ring Substitution Strategies

StrategyExample ReactionPurposeCitation
Migrating SubstituentsSynthesis of 3- or 4-substituted isomers from a 2-substituted precursorEstablish a comprehensive SAR by exploring different substitution patterns. nih.gov
C-H FunctionalizationRh(I)-catalyzed cycloadditionCreate complex cyclic structures fused to the phenyl ring for structural diversity. rsc.org
Cross-CouplingSuzuki or Buchwald-Hartwig reactionsIntroduce a wide range of aryl, alkyl, or amino groups to tune properties. arkat-usa.org

Key elaboration strategies include:

Substitution on the Methylene Carbon: Introducing substituents onto the benzylic carbon can create a chiral center and provide opportunities to explore stereospecific interactions. For example, C-allylation has been used to add a hydrophobic group at this position, with subsequent chiral chromatography to separate the active enantiomer. mdpi.comcam.ac.uk

Homologation/Extension: The linker can be extended by incorporating additional atoms or groups, such as in piperidinyl analogues, to alter the distance and geometric vector between the terminal rings. nih.govmdpi.com

Cyclization: The bridge can be incorporated into a new ring system. For instance, Rh(I)-catalyzed oxidative [3+2] cycloaddition of benzylamine derivatives with maleimides can form complex polycyclic structures. rsc.org

Table 3: Methylene Bridge Elaboration

ModificationExampleOutcomeCitation
C-SubstitutionAllylationIntroduces a chiral center and a hydrophobic group. mdpi.comcam.ac.uk
Linker ExtensionIncorporation of a piperidine (B6355638) ringIncreases structural complexity and modifies the distance/angle between aromatic rings. nih.gov
CyclizationOxidative [3+2] CycloadditionForms new heterocyclic rings, creating rigid, structurally diverse analogs. rsc.org

Derivatization for Enhanced Analytical Detection and Separation in Chemical Matrices

For analytical purposes, such as quantification in complex biological or environmental samples, this compound can be derivatized to enhance its detectability and improve its chromatographic behavior. researchgate.net Derivatization is often necessary to make polar analytes compatible with techniques like gas chromatography (GC) or to improve ionization efficiency in mass spectrometry (MS). researchgate.netscience.gov

Common analytical derivatization approaches include:

Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the primary amine to a less polar, more volatile trimethylsilyl (B98337) (TMS) derivative, making it suitable for GC analysis with electron capture detection (ECD). acs.org

Acylation/Fluorescent Tagging: Reagents like dansyl chloride or 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) can be used to attach a fluorescent tag to the amine. science.gov This allows for highly sensitive detection by fluorescence detectors in high-performance liquid chromatography (HPLC).

Charge-Switch Derivatization: Novel reagents such as 3-(chlorosulfonyl)benzoic acid can react with hydroxyl or amino groups to introduce a permanent charge. nih.gov This "charge-switch" can significantly improve ionization efficiency and fragmentation patterns in LC-MS/MS analysis, leading to higher sensitivity. nih.gov

Chiral Derivatization: To separate enantiomers, the compound can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral chromatography column. science.gov Alternatively, underivatized enantiomers can be separated directly using chiral stationary phases in HPLC or chiral selectors in capillary electrophoresis (CE). cam.ac.ukgoogle.commst.edu

Table 4: Analytical Derivatization Techniques

TechniqueDerivatizing Agent ExamplePurposeCitation
Gas Chromatography (GC)Trimethylsilylating agents (e.g., BSTFA)Increase volatility and thermal stability. science.govacs.org
HPLC-FluorescenceDansyl ChlorideIntroduce a fluorescent tag for sensitive detection. science.gov
LC-MS/MS3-(Chlorosulfonyl)benzoic acidImprove ionization efficiency and fragmentation for sensitive mass spectrometric detection. nih.gov
Chiral Separation (CE)Ristocetin (as a chiral selector)Separate enantiomers of related acidic compounds, a principle applicable to amine derivatives. google.commst.edu

Impact of Derivatization on Reactivity Profiles and Chemical Stability

Chemical derivatization inherently alters the reactivity and stability of the parent molecule. These changes can be either a deliberate goal of the modification or a consequential effect that must be managed.

Reactivity: Modifying the amine nitrogen, for example by acylation, converts the basic amine into a neutral amide, drastically reducing its nucleophilicity and basicity. wikipedia.org Substitutions on the phenyl rings can alter the electronic character of the entire molecule. Electron-withdrawing groups can increase the acidity of the amine protons, while electron-donating groups can increase the electron density on the aromatic systems, making them more susceptible to electrophilic attack. The chemical reactivity and kinetic stability of a molecule can be related to its HOMO-LUMO energy gap; a large gap generally corresponds to high kinetic stability and low chemical reactivity. researchgate.net

Chemical Stability: Derivatization can be used to protect labile functional groups. Acetylating the primary amine can protect it from oxidative degradation. Conversely, some derivatives may be less stable. The introduction of certain functional groups might create new pathways for degradation, for example, through hydrolysis or photodecomposition.

Metabolic Stability: In a biological context, derivatization is a key strategy to improve metabolic stability. Sites on the molecule that are prone to metabolism by enzymes like cytochrome P450 can be blocked by introducing inert groups (e.g., fluorine). europa.eu For example, the metabolism of benzylamine itself can be initiated by monoamine oxidase B. wikipedia.org Modifying the amine or adjacent positions can hinder this enzymatic process, increasing the compound's half-life in vivo.

Computational and Theoretical Investigations of 2 3 Chlorophenoxy Benzylamine

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are fundamental to elucidating the molecular and electronic properties of a compound. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of characteristics from the ground state.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometry, bond lengths, bond angles, and various electronic properties. For a molecule like 2-(3-Chlorophenoxy)-benzylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, can predict its most stable three-dimensional structure. researchgate.netbohrium.com These calculations minimize the energy of the system to find the equilibrium geometry.

Table 1: Illustrative Predicted Geometrical Parameters for a Benzylamine (B48309) Derivative Moiety using DFT (Note: This data is representative of typical outputs from DFT calculations on similar molecular structures, as specific data for this compound is not published).

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å)C(Aryl)O(Ether)-~1.37
Bond Length (Å)O(Ether)C(Aryl)-~1.38
Bond Length (Å)C(Aryl)CH2-~1.51
Bond Length (Å)CH2NH2-~1.46
Bond Angle (°)C(Aryl)O(Ether)C(Aryl)~118-120
Dihedral Angle (°)C-O-C-C--Variable (Conformation Dependent)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and susceptible to chemical reactions. iucr.org For this compound, FMO analysis would map the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich phenoxy and amine groups, while the LUMO might be distributed across the aromatic rings. The presence of the electron-withdrawing chlorine atom would also influence the energy levels and distribution of these orbitals. rsc.org

Quantum chemical calculations for similar compounds, like substituted acridinediones derived from benzylamine, have been used to determine their chemical reactivity via FMO analysis. researchgate.netiucr.org These studies calculate the energies of the HOMO and LUMO to predict the molecule's electrophilic or nucleophilic nature.

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations on an Analogous Aromatic Amine (Note: This data is representative for demonstrating the application of FMO analysis. Specific values for this compound are not available in published literature).

ParameterEnergy (eV)Implication
HOMO Energy-6.25Electron-donating capability
LUMO Energy-1.20Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.05Chemical stability and reactivity
Electrophilicity Index (ω)3.34Global electrophilic nature iucr.org

Molecular Dynamics Simulations and Conformational Analysis of the Compound

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. researchgate.net For a molecule like this compound, an MD simulation can explore its conformational landscape, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule might interact with biological targets or other reactants. The simulation can be performed in a vacuum or, more realistically, in a solvent to see how interactions with solvent molecules influence its preferred shapes.

Studies on similar flexible molecules, such as epoxy-amine systems and other diaryl ethers, have used MD to investigate properties like glass transition temperature, density, and the formation of hydrogen bonds over time. mdpi.comresearchgate.net For this compound, MD simulations would reveal the preferred dihedral angles of the ether linkage and the orientation of the aminomethyl group, which are critical for its chemical behavior.

In Silico Modeling for Structure-Reactivity Relationships (SRR)

In silico modeling provides a bridge between a molecule's structure and its chemical reactivity or biological activity. By building computational models, Structure-Reactivity Relationships (SRR) can be established to predict how structural modifications might influence a compound's behavior. nih.govacs.org

Computational drug design and materials science rely heavily on two complementary in silico strategies: ligand-based and structure-based design. nih.govnih.gov

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the target (e.g., a protein receptor) is known, typically from X-ray crystallography or NMR. drugdesign.org The core technique is molecular docking, where the ligand, in this case, this compound, is computationally placed into the binding site of the target. temple.edu A scoring function then estimates the binding affinity, and the predicted binding pose reveals key interactions like hydrogen bonds and hydrophobic contacts. This allows for the rational design of more potent or selective molecules by modifying the ligand to improve its complementarity with the binding site. drugdesign.org

Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules with known activities is available. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar activities. Methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. QSAR develops a mathematical model that correlates the chemical properties (descriptors) of the molecules with their biological activity. nih.gov A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for activity. New compounds can then be designed or screened to match this pharmacophore.

Computational chemistry is increasingly used to predict the feasibility and outcome of chemical reactions, saving significant time and resources in experimental synthesis. hokudai.ac.jp By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For the synthesis or reaction of this compound, DFT calculations can be used to model potential reaction mechanisms. For example, in a nucleophilic substitution reaction to form the ether linkage, computations can determine the activation energy, which indicates the kinetic feasibility of the reaction. rsc.org Advanced methods like the Artificial Force Induced Reaction (AFIR) can systematically search for reaction pathways without prior assumptions, potentially discovering novel synthetic routes. hokudai.ac.jprsc.org

Furthermore, these computational methods can predict stereochemical outcomes. In reactions that create a new chiral center, the energies of the different diastereomeric transition states can be calculated. The pathway with the lower transition state energy will be kinetically favored, allowing for the prediction of the major stereoisomer formed. researchgate.net This is particularly relevant for reactions involving the amine group or the benzylic position of this compound.

Applications in Chemical Synthesis and Materials Science

As Strategic Intermediates in the Synthesis of Complex Organic Molecules

The strategic placement of the amine and phenoxy groups allows 2-(3-Chlorophenoxy)-benzylamine to be a key precursor in the assembly of intricate organic structures, including heterocyclic systems and large macrocyclic frameworks.

This compound is an o-aminobenzylamine derivative, a class of compounds well-established as precursors for nitrogen-containing heterocycles. frontiersin.org These heterocyclic systems are foundational scaffolds in pharmaceuticals and functional materials. frontiersin.org A prominent application is in the synthesis of quinazolines. Green, metal-free oxidative condensation methods have been developed that utilize o-aminobenzylamines and various aldehydes to construct 2-substituted quinazolines. frontiersin.org In this type of reaction, the primary amine of the benzylamine (B48309) core undergoes condensation and subsequent intramolecular cyclization, followed by aromatization, to yield the quinazoline (B50416) ring system. frontiersin.org

Table 1: Synthesis of Heterocycles from o-Aminobenzylamine Precursors

Heterocycle Class General Synthesis Method Potential Application Areas
Quinolines/Quinazolines Oxidative condensation and cyclization with aldehydes or benzylamines. frontiersin.org Pharmaceuticals, functional materials. frontiersin.org
Piperazines Reaction with β-haloalkylcarbamates via rhodium-catalyzed 1,3-insertion. organic-chemistry.org Medicinal chemistry.
Morpholines Annulation reactions of haloalkyl-substituted azetidin-2-ones. organic-chemistry.org Synthetic intermediates.
Pyridazinones Cyclocondensation reactions with keto-acids. ekb.eg Antiviral agents. ekb.eg
Pyran-diones Used as the amine component in the synthesis of substituted pyran-dione derivatives. mdpi.com Herbicidal leads. mdpi.com

Macrocycles are a significant class of molecules in drug development, but their synthesis can be challenging. nih.govrsc.org Modern combinatorial strategies have streamlined the creation of large macrocycle libraries. One powerful approach involves a three-component reaction where a bromoacetamide-functionalized peptide, a primary amine, and a bis-electrophile linker are sequentially coupled in solution. nih.govrsc.org

This compound is an ideal candidate for the primary amine building block in such a synthetic strategy. researchgate.net Its primary amine group can readily participate in the initial alkylation reaction with the activated peptide. The structural rigidity and steric bulk conferred by the phenoxy-benzyl core, along with the electronic influence of the chlorine atom, would introduce significant diversity into the resulting macrocycle library. This variation is crucial for screening against biological targets to identify potent and selective inhibitors. nih.gov The use of a diverse set of amines is a cornerstone of this method, enabling the generation of thousands of unique macrocyclic compounds with minimal synthetic effort. nih.govrsc.org

Role in Homogeneous and Heterogeneous Catalysis and Ligand Design

The molecular structure of this compound, containing both nitrogen and oxygen donor atoms, makes it a promising candidate for ligand design in catalysis. rsc.orgrsc.org Ligands are crucial for controlling the activity and selectivity of metal catalysts in both homogeneous and heterogeneous systems. nih.govsnnu.edu.cn The amine and ether functionalities can coordinate to a metal center, forming stable complexes that can catalyze a variety of chemical transformations.

In homogeneous catalysis, metal complexes incorporating amine-based ligands are widely used. For instance, cobalt(III) complexes with pyridinecarboxamide ligands have demonstrated high catalytic activity in oxidation reactions. rsc.org Similarly, iridium complexes with N-sulfonyl-picolinamide ligands are effective for formic acid dehydrogenation. rsc.org The design of these ligands, which often involves an amine or amide nitrogen, is key to their catalytic performance. This compound could be adapted to form similar pincer or bidentate ligands, where the nitrogen and ether oxygen bind to a metal, potentially influencing C-H activation or amidation reactions. nih.gov

In heterogeneous catalysis, controlling the surface chemistry of a metal catalyst is essential for selectivity. nih.gov Ligands can be used to create a specific chemical environment on the catalyst surface. Studies have shown that forming a dynamic ligand layer on a palladium surface can dramatically alter the selectivity of hydrogenation reactions. nih.gov The benzylamine moiety has been shown to be capable of decreasing surface trap state densities in thin films. researchgate.net Therefore, this compound or its derivatives could be employed to modify the surface of metal nanoparticles, directing the adsorption of reactants and favoring specific reaction pathways.

Contributions to Materials Science and Functional Materials Development

The same structural features that make this compound a useful synthetic intermediate also position it as a building block for advanced functional materials. bldpharm.com Its aromatic rings and polar functional groups can engage in a variety of intermolecular interactions, leading to the formation of ordered materials with unique electronic and optical properties.

The development of materials for organic light-emitting diodes (OLEDs) is a major focus of materials science. uniss.it Many of the high-performance materials used in OLEDs are based on heterocyclic scaffolds. Given that this compound is a precursor to various N-heterocycles like quinolines, it serves as an important building block in this field. frontiersin.orguniss.it Commercial suppliers categorize the compound as a material for OLED applications, highlighting its relevance in the development of optoelectronic materials. bldpharm.com The incorporation of the chlorophenoxy group can tune the photophysical properties of the final heterocyclic material, such as its emission wavelength and quantum efficiency, which are critical for OLED performance.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. researchgate.netresearchgate.net this compound possesses multiple functional groups capable of participating in these interactions, making it a prime candidate for constructing supramolecular assemblies, co-crystals, and host-guest complexes. calvin.edu

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent bonds, typically hydrogen bonds. google.comfda.gov The primary amine group of this compound can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor. This allows it to form stable co-crystals with co-formers containing complementary functional groups, such as carboxylic acids. google.comsci-hub.se The formation of co-crystals can significantly alter the physicochemical properties of a substance. nih.govdgra.de

Table 2: Potential Supramolecular Interactions of this compound

Functional Group Interaction Type Potential Partner Group Significance
Primary Amine (-NH₂) Hydrogen Bonding (Donor) Carboxyls, Carbonyls, Ethers Co-crystal formation, molecular recognition. researchgate.netgoogle.com
Ether (-O-) Hydrogen Bonding (Acceptor) Alcohols, Amides, Carboxylic Acids Crystal packing, stabilizing assemblies. sci-hub.se
Aromatic Rings π-π Stacking Other Aromatic Systems Stabilization of crystal lattices and supramolecular frameworks. researchgate.net
Chloro Group (-Cl) Halogen Bonding, C-Cl···π Electron-rich moieties (e.g., π systems) Directing crystal packing, enhancing stability. researchgate.net
Entire Molecule Host-Guest Inclusion Cyclodextrins, Calixarenes Formation of inclusion complexes for delivery systems. researchgate.netthno.org

Development of Chemical Sensors and Probes

Currently, there is no available research on the application of this compound in the creation of chemical sensors or fluorescent probes. While the broader classes of benzylamines and chlorophenoxy compounds are utilized in these areas, this specific molecule remains uninvestigated. The potential for this compound to act as a scaffold for a sensor, perhaps through modification of the amine or aromatic rings to induce a detectable signal change upon binding to a target analyte, is purely speculative at this point. No studies have reported on its binding properties with ions or small molecules, nor have there been any attempts to incorporate it into a polymer or nanomaterial for sensing purposes.

The following table summarizes the lack of available data:

Sensor/Probe TypeTarget AnalyteTransduction MechanismReported Findings
Chemical SensorNot ApplicableNot ApplicableNo data available
Fluorescent ProbeNot ApplicableNot ApplicableNo data available

Environmental and Industrial Chemical Applications

Similarly, the role of this compound in environmental and industrial chemistry is not documented in publicly accessible research. There are no reports of its use as a precursor in the synthesis of industrial polymers, as a component in agrochemical formulations (excluding direct application), or as an agent in environmental remediation processes. While some related chlorophenoxy compounds have historical applications as herbicides, there is no indication that this compound shares these properties or applications. Its industrial profile appears to be limited to its availability as a chemical intermediate for research and development, with its end-use applications remaining undefined.

The table below reflects the absence of information in this area:

Application AreaSpecific UseResearch Findings
Industrial SynthesisNot ApplicableNo data available
Materials ScienceNot ApplicableNo data available
Environmental ChemistryNot ApplicableNo data available

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Methodologies for Derivatives

Future research will likely focus on the development of novel and more efficient synthetic routes to derivatives of 2-(3-Chlorophenoxy)-benzylamine. While classical methods such as reductive amination have proven effective for synthesizing related benzylamine (B48309) structures, there is considerable scope for improvement in terms of yield, selectivity, and environmental impact. mdpi.com

Key areas for exploration include:

Catalytic Approaches: The development of novel catalysts, including transition metal complexes and organocatalysts, could lead to more efficient and selective syntheses. For instance, zirconium-based catalysts have shown promise in the synthesis of various nitrogen-containing heterocycles and could be adapted for benzylamine derivatives. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org Investigating the synthesis of this compound derivatives using flow chemistry could lead to more scalable and sustainable manufacturing processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various organic compounds, including chromeno[2,3-d]pyrimidine derivatives. mdpi.com Applying this technology to the synthesis of this compound derivatives could provide rapid access to a diverse library of compounds.

Dynamic Kinetic Resolution: For the synthesis of chiral derivatives, dynamic kinetic resolution (DKR) presents a powerful tool for producing enantiomerically pure compounds in high yields. researchgate.net This technique combines a kinetic resolution with in situ racemization of the starting material, and its application could be crucial for developing stereospecific derivatives.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesRelevant Research Areas
Novel CatalysisHigher yields, improved selectivity, milder reaction conditionsTransition metal catalysis, organocatalysis, biocatalysis
Flow ChemistryScalability, improved safety, automationMicroreactor technology, process intensification
Microwave-Assisted SynthesisReduced reaction times, increased yieldsGreen chemistry, high-throughput synthesis
Dynamic Kinetic ResolutionHigh enantiomeric purity, quantitative yieldsAsymmetric synthesis, chiral separations

Investigation of Undiscovered Reactivity Profiles and Catalytic Functions

The inherent reactivity of the this compound scaffold remains largely unexplored. The presence of a primary amine, a diaryl ether linkage, and two aromatic rings suggests a rich and varied chemical reactivity that could be harnessed for various applications.

Future investigations should aim to:

Explore N-functionalization: The primary amine group is a key site for derivatization. Research into a wide range of N-acylation, N-alkylation, and N-arylation reactions will be crucial for creating diverse libraries of compounds with tailored properties. mdpi.com The synthesis of N-methylated and N-acetylated derivatives of similar benzylamines has already been reported. mdpi.com

Investigate C-H Activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical route to novel derivatives. Research into regioselective C-H activation/functionalization reactions on either aromatic ring could unlock new chemical space.

Study Ether Bond Cleavage and Rearrangement: The diaryl ether linkage, while generally stable, could be susceptible to cleavage or rearrangement under specific conditions. Investigating the reactivity of this bond could lead to novel synthetic transformations.

Evaluate Catalytic Potential: Amines and their derivatives are known to act as organocatalysts in various organic reactions. It would be valuable to screen this compound and its derivatives for catalytic activity in reactions such as aldol (B89426) condensations, Michael additions, and asymmetric transformations.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound and its derivatives, computational modeling can be applied to:

Predict Biological Activity: Homology modeling and molecular docking studies have been successfully used to design and predict the binding of benzylamine-based inhibitors to biological targets. mdpi.comresearchgate.net These in silico methods can be employed to screen virtual libraries of this compound derivatives against a range of enzymes and receptors, identifying promising candidates for further experimental investigation.

Elucidate Reaction Mechanisms: Quantum chemical calculations can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the regioselectivity and stereoselectivity of transformations. acs.org

Design Functional Materials: Computational screening can be used to predict the electronic, optical, and mechanical properties of materials incorporating the this compound scaffold. This can guide the design of new functional materials with tailored properties for applications in electronics, photonics, and beyond.

The following table summarizes the potential applications of computational modeling.

Computational MethodApplicationDesired Outcome
Molecular DockingVirtual screening of derivativesIdentification of potential bioactive compounds
Homology ModelingTarget structure predictionUnderstanding of ligand-protein interactions
Quantum ChemistryReaction mechanism studiesOptimization of synthetic routes
Materials SimulationPrediction of material propertiesDesign of novel functional materials

Integration into Emerging Functional Material Systems and Technologies

The structural motifs within this compound, namely the aromatic rings and the flexible ether linkage, suggest its potential as a building block for novel functional materials. Future research in this area could focus on:

Polymer Synthesis: The primary amine functionality allows for the incorporation of the molecule into polymers such as polyamides, polyimides, and polyurethanes. The resulting polymers may exhibit interesting thermal, mechanical, and optical properties due to the presence of the rigid aromatic and chlorophenoxy groups.

Organic Electronics: Aromatic amines are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as hole-transporting materials. The electronic properties of this compound and its derivatives should be investigated to assess their suitability for these applications.

Supramolecular Assemblies: The potential for hydrogen bonding and π-π stacking interactions could be exploited to create self-assembling systems, such as liquid crystals, gels, and molecular cages. These materials could have applications in sensing, drug delivery, and catalysis.

Role in Sustainable Chemistry and Development of Green Industrial Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net Future research on this compound and its derivatives should be guided by these principles.

Key aspects to consider include:

Use of Greener Solvents: Exploring the use of water, supercritical CO2, or bio-based solvents in the synthesis of these compounds can significantly reduce the reliance on volatile organic compounds. evonik.compsu.edu Micellar chemistry, where reactions are carried out in water using surfactants, presents a promising green alternative. evonik.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. researchgate.net This involves favoring catalytic reactions over stoichiometric ones.

Renewable Feedstocks: While the core structure is derived from petrochemical sources, future research could explore the use of bio-based starting materials for the synthesis of certain derivatives.

By integrating these green chemistry principles, the development and production of this compound and its derivatives can be made more environmentally sustainable.

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Chlorophenoxy)-benzylamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution between 3-chlorophenol and benzylamine derivatives. A solvent-free approach using MnO4−-incorporated Mg–Al hydrotalcite (Mn-HT) catalysts achieves high yields (~85%) by facilitating oxidative coupling reactions at 80–100°C . Key parameters include:

  • Catalyst loading : 5–10 wt% of Mn-HT for efficient electron transfer.
  • Temperature : Reactions above 70°C minimize side products like N-alkylated amines.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
    Alternative routes involve Ullmann coupling with copper catalysts, but yields are lower (~60%) due to competing dehalogenation .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at the 3-position: δ 7.2–7.4 ppm for aromatic protons) .
  • X-ray crystallography : Resolve bond lengths (C-Cl: ~1.73 Å) and dihedral angles between phenoxy and benzylamine groups (~45°) .
  • Mass spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ at m/z 234.07 (C13H11ClNO).
  • IR spectroscopy : Stretching vibrations for C-Cl (550–600 cm⁻¹) and NH2 (3300–3500 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Answer:
Discrepancies in receptor binding (e.g., serotonin 5-HT6 vs. dopamine D2) often arise from:

  • Structural variations : Fluorinated analogs (e.g., 2-(4-Fluorophenoxy)-benzylamine) show higher 5-HT6 affinity (IC50: 50 nM) due to electronegativity, while chlorinated derivatives favor D2 receptors (IC50: 75 nM) .
  • Assay conditions : Use standardized protocols (e.g., radioligand binding at pH 7.4, 25°C) to minimize variability.
  • Data normalization : Express activities relative to positive controls (e.g., clozapine for D2) to account for batch-to-batch differences .

Advanced: What experimental designs are recommended for evaluating the environmental stability of this compound?

Answer:
Assess degradation pathways under controlled conditions:

  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via HPLC for byproducts like 3-chlorophenol (retention time: 4.2 min) .
  • Hydrolysis : Test at pH 3–10 (25–50°C); pseudo-first-order kinetics reveal half-lives ranging from 12 hours (pH 10) to 30 days (pH 3) .
  • Microbial degradation : Use soil microcosms with Pseudomonas spp.; quantify metabolites via LC-MS/MS .

Advanced: How do electronic effects of the chlorophenoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The chlorine atom’s electron-withdrawing effect activates the phenoxy ring for electrophilic substitution but deactivates it for nucleophilic attacks. Key findings:

  • Suzuki coupling : Higher yields (70–80%) with electron-rich arylboronic acids (e.g., 4-methoxyphenyl) due to enhanced oxidative addition .
  • Buchwald-Hartwig amination : Requires Pd(OAc)2/XPhos catalysts to overcome deactivation; yields drop to 40% with bulky amines .
    Comparative DFT studies show a Hammett σp value of +0.23 for the 3-chlorophenoxy group, aligning with meta-directing behavior .

Basic: What in vitro models are suitable for initial screening of this compound’s antimicrobial activity?

Answer:

  • Bacterial strains : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) with broth microdilution (MIC assay).
  • Fungal strains : C. albicans ATCC 90028 in RPMI-1640 medium; IC50 values <50 µg/mL suggest potency .
  • Cell viability : Use MTT assays on mammalian cells (e.g., HEK293) to rule out cytotoxicity (IC50 >100 µg/mL preferred) .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (~2.8), bioavailability (55%), and CYP450 inhibition (CYP2D6: moderate).
  • Molecular docking : AutoDock Vina for binding to target proteins (e.g., 5-HT6 receptor: Glide score < −7 kcal/mol) .
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

Basic: How can researchers validate the purity of this compound batches?

Answer:

  • HPLC : C18 column (acetonitrile/water + 0.1% TFA); retention time ~8.5 min; purity ≥98% .
  • Elemental analysis : Match calculated (C: 62.24%, H: 4.31%) vs. experimental values (error <0.3%) .
  • TLC : Rf = 0.6 (silica gel, ethyl acetate/hexane 1:3) with UV254 visualization .

Advanced: What mechanistic insights explain the anti-inflammatory activity of chlorophenoxy-benzylamine analogs?

Answer:

  • COX-2 inhibition : Analogous to indomethacin, the chlorophenoxy group blocks arachidonic acid binding (IC50: 1.2 µM vs. 0.8 µM for indomethacin) .
  • NF-κB pathway : Western blotting shows reduced p65 phosphorylation in LPS-stimulated macrophages at 10 µM .
  • ROS scavenging : DCFH-DA assays confirm dose-dependent reduction in intracellular ROS (EC50: 25 µM) .

Advanced: How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical properties?

Answer:

  • LogP : Replacing Cl with F decreases logP from 3.1 to 2.4, enhancing solubility but reducing membrane permeability .
  • Melting point : Chlorine’s polarizability raises the melting point (mp: 145°C) vs. methyl-substituted analogs (mp: 98°C) .
  • Stability : Bromine analogs degrade faster under UV light (t1/2: 2 hours vs. 12 hours for Cl) due to weaker C-Br bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.